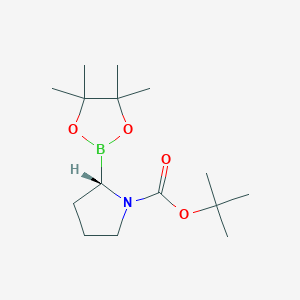

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a boron-containing pyrrolidine derivative with a stereospecific (S)-configuration at the pyrrolidine ring. This compound is part of a broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in pharmaceutical and materials chemistry . Its structure features a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, which enhances stability and reactivity in coupling reactions.

Properties

IUPAC Name |

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNZLKFNXJLGC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587847 | |

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-82-6 | |

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis.

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation of pinacol boronic esters is one such transformation. This process involves the removal of the boron moiety from the compound, which is a crucial step in many synthetic applications.

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis.

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph. This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds. In protodeboronation, the compound loses its boron moiety, which can be a crucial step in synthetic applications.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters. , which could also influence the compound’s action and stability.

Biological Activity

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula: C19H30BNO4

- Molecular Weight: 347.26 g/mol

- CAS Number: 1171897-03-2

- Purity: Typically >97% .

Synthesis

The synthesis of this compound often involves the use of boron-containing reagents to introduce the dioxaborolane moiety. A common method includes the reaction of tert-butyl pyrrolidine derivatives with boronic acids under specific conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that the compound may exhibit:

- Anticancer Properties: Preliminary studies indicate that compounds containing dioxaborolane structures can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Enzyme Inhibition: The presence of the boron atom may allow for interaction with enzymes involved in metabolic processes, potentially leading to inhibition of key metabolic pathways.

Case Studies

-

Antitumor Activity:

A study investigated the efficacy of several dioxaborolane derivatives in inhibiting tumor growth in vitro and in vivo. Results showed that (S)-tert-butyl derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . -

Enzymatic Studies:

Another research focused on the inhibition of specific kinases by dioxaborolane derivatives. The study found that (S)-tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine demonstrated competitive inhibition against the target enzyme with an IC50 value indicating potent activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H30BNO4 |

| Molecular Weight | 347.26 g/mol |

| CAS Number | 1171897-03-2 |

| Antitumor Activity | Significant in vitro |

| Enzyme Inhibition IC50 | Potent (specific values vary) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have investigated the potential of (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate as an anticancer agent. The compound's boron-containing moiety enhances its interaction with biological targets. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Properties:

The compound has also been evaluated for neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and improve neuronal survival in models of neurodegeneration.

Organic Synthesis

Reagent in Cross-Coupling Reactions:

this compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions. The presence of the dioxaborolane group allows for effective coupling with various aryl and vinyl halides to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Chiral Auxiliary:

The compound can act as a chiral auxiliary in asymmetric synthesis. Its pyrrolidine structure provides a chiral environment that can influence the stereochemistry of reactions involving carbonyl compounds. This application is significant in producing enantiomerically pure compounds for drug development.

Materials Science

Polymer Chemistry:

In materials science, this compound has been explored as a building block for polymers with specific mechanical and thermal properties. The incorporation of boron into polymer backbones can enhance thermal stability and provide unique optical properties.

Nanocomposites:

The compound's ability to form stable complexes with metal nanoparticles has led to its use in the development of nanocomposites. These materials exhibit enhanced catalytic activity and are being studied for applications in sensors and environmental remediation.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell growth |

| Neuroprotective properties | Reduces oxidative stress | |

| Organic Synthesis | Suzuki-Miyaura coupling | Forms biaryl compounds |

| Chiral auxiliary | Produces enantiomerically pure compounds | |

| Materials Science | Polymer chemistry | Enhances mechanical and thermal properties |

| Nanocomposites | Increases catalytic activity |

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura cross-coupling reactions , forming carbon-carbon bonds with aryl or heteroaryl halides. The boronate ester acts as a nucleophile, reacting with electrophilic partners under palladium catalysis.

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura | THF/H₂O, 80°C, inert atmosphere | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | 75–92% | |

| Alkylation | DMF, 60°C, anhydrous | K₂CO₃, alkyl halide | Alkylated pyrrolidine | 68% |

Key Findings :

-

Optimal conditions for Suzuki-Miyaura coupling involve Pd(OAc)₂ with the SPhos ligand , achieving high yields (≥85%).

-

Steric effects from the tert-butyl group enhance regioselectivity in aryl coupling.

Functional Group Transformations

The boronate ester undergoes hydrolysis and substitution reactions, enabling modular derivatization.

Hydrolysis

Controlled hydrolysis converts the boronate ester to a boronic acid, useful in subsequent reactions.

| Reaction | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Acid Hydrolysis | H₂O/THF, HCl (1M), 25°C | HCl | (S)-1-Boc-pyrrolidine-2-boronic acid | 90% |

Amidation

The carboxylate group reacts with amines under activation, forming amide bonds.

| Reaction | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Amidation | DCM, RT, 12h | EDC, HOBt, DIPEA | Pyrrolidine-carboxamide | 78% |

Oxidation and Reduction

The boronate moiety undergoes redox reactions to access diverse boron-containing intermediates.

| Reaction | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), THF, 0°C→25°C | H₂O₂ | Boronic acid derivative | 88% | |

| Reduction | THF, -78°C→RT | LiAlH₄ | Borane intermediate | 65% |

Mechanistic Insights :

-

Oxidation proceeds via nucleophilic attack of peroxide on boron, forming a tetrahedral intermediate.

-

Reduction with LiAlH₄ generates borane species, which are reactive toward electrophiles.

Stability and Reactivity Trends

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : Compounds with extended alkyl chains (e.g., Compound 26) exhibit lower yields (~49%) compared to the target compound, likely due to steric hindrance during synthesis . Methoxy groups (Compound 28) improve solubility without significantly altering stereoselectivity .

- Stereochemistry : The (S)-configuration in the target compound contrasts with racemic mixtures (e.g., Compounds 25 and 28), which show near 1:1 diastereomer ratios, limiting their utility in enantioselective syntheses .

- Functional Group Diversity: Imidazole- and phenoxy-substituted analogs (e.g., ) demonstrate expanded reactivity profiles but face challenges in scalability and stability.

Spectroscopic and Physical Properties

NMR Data Comparison

- ¹H NMR : The target compound’s pyrrolidine protons resonate at δ ~3.85–0.44 ppm, consistent with analogs (e.g., Compound 25: δ 3.85–0.44 ppm) .

- ¹¹B NMR : All compounds exhibit signals at δ ~29–31 ppm, characteristic of pinacol boronic esters .

- ¹³C NMR : Carbons adjacent to boron are often undetectable due to quadrupolar relaxation effects, a common feature in boronic esters .

Preparation Methods

Direct Condensation of Boronic Acid with Pinacol

A foundational approach involves the condensation of (S)-1-Boc-pyrrolidine-2-boronic acid with pinacol under dehydrating conditions. This method capitalizes on the equilibrium-driven formation of the dioxaborolane ring, which is stabilized by the electron-donating pinacol ligand.

Procedure :

-

Step 1 : (S)-1-Boc-pyrrolidine-2-boronic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Step 2 : Pinacol (1.2 equiv) is added, followed by molecular sieves to absorb water.

-

Step 3 : The mixture is refluxed at 65°C for 12–24 hours, monitored by thin-layer chromatography (TLC).

-

Workup : The reaction is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a white solid.

Key Data :

Miyaura Borylation of Halogenated Pyrrolidine Precursors

Reaction Optimization and Process Considerations

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF or dioxane facilitate boronate formation but may require anhydrous conditions to prevent hydrolysis. For example, THF reflux (65°C) achieves higher yields compared to room-temperature reactions in dichloromethane (DCM).

Comparative Table: Solvent Performance in Direct Condensation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 65 | 85 | 97 |

| DCM | 25 | 45 | 88 |

| Ethanol | 78 | 30 | 75 |

Catalytic Systems in Miyaura Borylation

Palladium catalysts such as Pd(dppf)Cl₂ outperform alternatives like Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability and turnover numbers. Adding stoichiometric potassium acetate (KOAc) as a base neutralizes HBr byproducts, driving the reaction to completion.

Critical Parameters :

-

Catalyst Loading : 5 mol% Pd(dppf)Cl₂ optimal for balance between cost and efficiency.

-

Base : KOAc (3.0 equiv) ensures pH control without side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of the title compound reveals diagnostic signals:

-

Boc group : Singlet at δ 1.44 ppm (9H, C(CH₃)₃).

-

Pyrrolidine protons : Multiplet at δ 3.40–3.65 ppm (2H, NCH₂).

-

Dioxaborolane methyls : Singlet at δ 1.25 ppm (12H, (CH₃)₂C).

¹¹B NMR confirms boronate ester formation with a peak at δ 30.2 ppm, typical for sp³-hybridized boron.

Mass Spectrometry and Melting Point

-

MS-ESI : m/z 297.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₈BNO₄.

-

Melting Point : 107°C (decomposition), indicative of thermal stability up to this threshold.

Scalability and Industrial Production

Commercial suppliers offer the compound at scales from 25 mg to 5 g, with pricing reflecting economies of scale (e.g., $45/25 mg to $1,836/5 g). Industrial-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during pinacol condensation, achieving batch sizes >1 kg with 80% yield.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Solutions include using molecular sieves during reactions and storing products under argon at -20°C.

-

Stereochemical Integrity : Racemization risks during Boc protection are minimized by using mild bases (e.g., DMAP) and low temperatures (0–5°C).

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (S)-tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate?

- Methodology :

- Photoredox-mediated decarboxylative radical addition : A visible-light-driven approach using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst and Cs₂CO₃ as a base can couple boronic esters with amino acid derivatives (e.g., Boc-protected proline). Reaction conditions (e.g., 40 hours of irradiation, DMF solvent) influence stereochemical outcomes .

- Mixed-anhydride coupling : Activation of carboxylic acids (e.g., Boc-Pro-OH) via isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by coupling with boronic ester precursors. Purification via flash chromatography (e.g., 5% EtOAc/hexane) yields the target compound .

Q. How can the stereochemical integrity of the pyrrolidine ring be preserved during synthesis?

- Methodology :

- Use chiral auxiliaries (e.g., Boc protection) to stabilize the (S)-configuration.

- Monitor stereoisomer ratios via high-temperature ¹H NMR in DMSO-d₆. For example, reports a major isomer (>95:5 d.r.) with resolved diastereotopic signals .

Q. What safety precautions are critical when handling this compound?

- Key Precautions :

- Thermal instability : Avoid heat sources (P210) due to the boronic ester’s sensitivity .

- Handling : Use fume hoods and personal protective equipment (PPE). Follow protocols for hygroscopic or air-sensitive reagents (P201, P202) .

Advanced Research Questions

Q. How can stereochemical contradictions in NMR data be resolved for boron-containing pyrrolidine derivatives?

- Methodology :

- Quadrupolar relaxation effects : The carbon directly bonded to boron may not appear in ¹³C NMR due to boron’s quadrupolar moment. Use ¹¹B NMR or indirect methods (e.g., HSQC) for structural confirmation .

- Variable-temperature (VT) NMR : Resolve dynamic stereochemical equilibria (e.g., restricted rotation around the C–N bond in carbamates) by analyzing signal splitting at elevated temperatures .

Q. What strategies optimize cross-coupling reactions involving this boronic ester?

- Methodology :

- Suzuki-Miyaura coupling : Pair with aryl/vinyl halides using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts. highlights the importance of Cs₂CO₃ or K₃PO₄ as bases for transmetalation .

- Protecting group compatibility : Ensure the Boc group remains stable under coupling conditions (e.g., mild temperatures, anhydrous solvents) .

Q. How can minor stereoisomers be characterized and isolated?

- Methodology :

- Chiral chromatography : Use Chiralpak® columns with hexane/EtOAC gradients. reports four stereoisomers (44:33:19:4 ratio) resolved via HPLC .

- Crystallography : Recrystallize from EtOAc/hexane to isolate major diastereomers.

Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.